molecular formula C10H15NO5 B12621232 Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate CAS No. 917598-70-0

Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate

Katalognummer: B12621232
CAS-Nummer: 917598-70-0
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: KAGKUDVUOAEVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate is an organic compound with a complex structure that includes ester and imidoyl functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with N-acetylethanimidoyl chloride under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the imidoyl chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate involves its interaction with specific molecular targets. The ester and imidoyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

917598-70-0

Molekularformel

C10H15NO5

Molekulargewicht

229.23 g/mol

IUPAC-Name

ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxy-3-oxobutanoate

InChI

InChI=1S/C10H15NO5/c1-5-15-10(14)9(6(2)12)16-8(4)11-7(3)13/h9H,5H2,1-4H3

InChI-Schlüssel

KAGKUDVUOAEVOU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)C)OC(=NC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.